5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide
Description
5-(Azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide is a synthetic benzamide derivative characterized by a central salicylamide scaffold. Key structural features include:
- Azepane sulfonyl group: A seven-membered azepane ring attached via a sulfonyl linker at the 5-position of the benzamide.
- 3,5-Difluorophenyl substituent: A meta- and para-difluorinated anilide group at the N-position.
- Hydroxyl group: A 2-hydroxy moiety on the benzamide core.
This compound shares structural motifs with niclosamide derivatives and other sulfonamide-containing molecules, which are often explored for anticancer and anti-inflammatory activities .
Properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O4S/c20-13-9-14(21)11-15(10-13)22-19(25)17-12-16(5-6-18(17)24)28(26,27)23-7-3-1-2-4-8-23/h5-6,9-12,24H,1-4,7-8H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGGVQAQYPBCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide, with the CAS number 940983-93-7, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory and antiviral effects. This article provides a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H20F2N2O3S
- Molecular Weight : 410.4 g/mol
- Structure : The compound features an azepane ring, a sulfonamide moiety, and a hydroxybenzamide structure.
Synthesis
The synthesis of 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide typically involves several key steps:
- Formation of the Azepane Ring : The azepane ring is synthesized through cyclization reactions involving suitable linear precursors.
- Sulfonylation : The introduction of the sulfonyl group is achieved using sulfonyl chlorides in the presence of bases like pyridine.
- Benzamide Formation : The final product is obtained by coupling the azepane-sulfonamide intermediate with 3,5-difluorophenyl and 2-hydroxybenzoyl derivatives.
Antiviral Activity
Research indicates that sulfonamide derivatives exhibit antiviral properties, particularly against hepatitis B virus (HBV). In vitro studies have shown that compounds similar to 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide can inhibit HBV replication effectively .
Antioxidant Properties
The compound has been assessed for its antioxidant activities using various assays such as DPPH and ABTS. These studies revealed that it possesses significant free radical scavenging abilities, which are crucial for protecting cells from oxidative stress .
Neuroprotective Effects
In cellular models of neurodegeneration, particularly those mimicking Parkinson's disease (PD), derivatives of this compound have shown promise in reducing oxidative stress markers and improving mitochondrial function. For instance, compounds in this class were observed to decrease intracellular reactive oxygen species (ROS) levels and enhance mitochondrial membrane potential in neuronal cell lines .
Study 1: Antiviral Efficacy
A study conducted on various sulfamoylbenzamide derivatives demonstrated that 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide exhibited potent antiviral activity against HBV in vitro. The mechanism involved interference with viral replication pathways, suggesting its potential as a therapeutic agent for HBV infections .
Study 2: Neuroprotective Activity
In another investigation focusing on neuroprotection, derivatives similar to this compound were tested against oxidative stress-induced damage in SH-SY5Y neuroblastoma cells. Results indicated that these compounds significantly reduced lipid peroxidation levels and enhanced cell viability under oxidative stress conditions. This positions them as promising candidates for the development of neuroprotective therapies .
Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and functional features of the target compound with similar derivatives:
Key Observations :
- R2 Substituent : The 3,5-difluorophenyl group is shared with 5-chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide, which showed activity in mitochondrial toxicity (MTP) assays, suggesting halogen interactions may enhance binding .
- Hydroxyl Position : The 2-hydroxy group is conserved across analogs, critical for hydrogen bonding with biological targets .
Physicochemical Properties
- Solubility : Ethylsulfonyl analogs (e.g., ) exhibit moderate aqueous solubility (11.6 µg/mL at pH 7.4), whereas chlorine-substituted niclosamide derivatives are less soluble due to higher hydrophobicity .
- Lipophilicity : The azepane sulfonyl group (XLogP3 ~2.9 in ) increases logP compared to chlorine (XLogP3 ~3.5 in niclosamide derivatives), suggesting a balance between membrane permeability and solubility .
Research Implications and Gaps
- The target compound’s unique azepane sulfonyl group warrants further investigation into its pharmacokinetics and target selectivity.
- Comparative studies with niclosamide derivatives are needed to validate hypothesized anticancer activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
